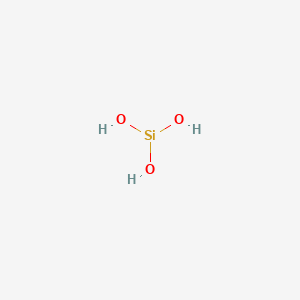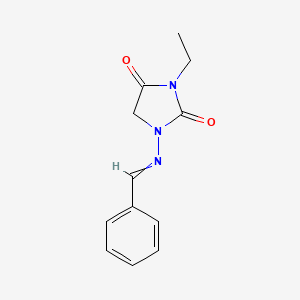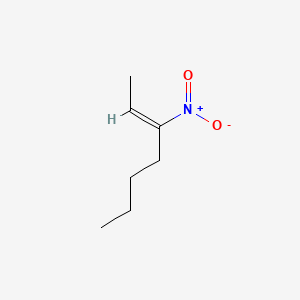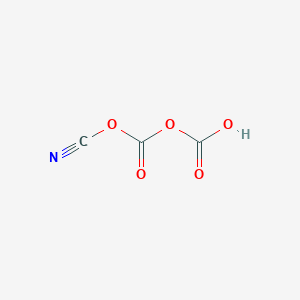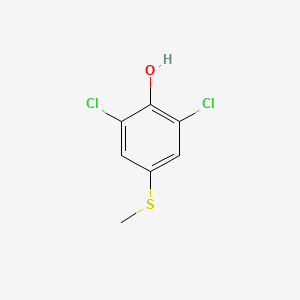
2,6-Dichloro-4-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H6Cl2OS It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and a methylsulfanyl group is substituted at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(methylsulfanyl)phenol typically involves the chlorination of 4-(methylsulfanyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dichloro-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with oxidative stress pathways and cellular signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the methylsulfanyl group.
4-Methylsulfanylphenol: Similar structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Chlorine atoms are substituted at different positions.
Uniqueness
2,6-Dichloro-4-(methylsulfanyl)phenol is unique due to the presence of both chlorine atoms and a methylsulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
13333-77-2 |
|---|---|
Formule moléculaire |
C7H6Cl2OS |
Poids moléculaire |
209.09 g/mol |
Nom IUPAC |
2,6-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Clé InChI |
CEPJPPGQKMOFRX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C(=C1)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
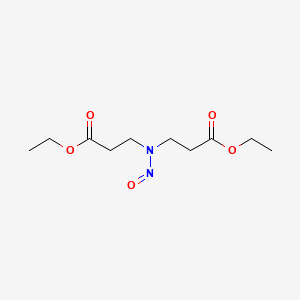
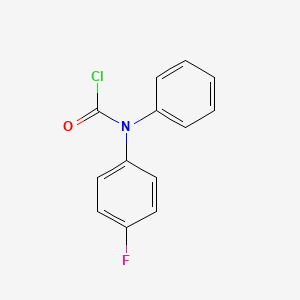
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
